molecular formula C14H12INO3S B270069 N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide

N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B270069
M. Wt: 401.22 g/mol
InChI Key: CRNBDQSFKBOACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide, commonly known as IPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. This compound is a sulfonamide derivative that is structurally similar to other known sulfonamide compounds, which are known to exhibit a wide range of biological activities. IPSA has been shown to have potential applications in various fields of medical research, including cancer therapy, anti-inflammatory therapy, and neuroprotection.

Mechanism of Action

The mechanism of action of IPSA involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in maintaining the pH of the tumor microenvironment. Inhibition of CAIX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that IPSA can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. IPSA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, IPSA has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

The advantages of using IPSA in lab experiments include its high potency and selectivity for CAIX inhibition, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using IPSA in lab experiments include its low solubility in water, which can limit its use in certain assays, and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several potential future directions for the use of IPSA in medical research. One potential direction is the development of IPSA-based therapies for cancer treatment. Another potential direction is the use of IPSA as a tool for studying the role of CAIX in cancer biology and the tumor microenvironment. Additionally, IPSA may have potential applications in other fields of medical research, such as anti-inflammatory therapy and neuroprotection. Further research is needed to fully understand the potential of IPSA in these areas.

Synthesis Methods

The synthesis of IPSA involves a multi-step process that begins with the reaction of 4-iodobenzenesulfonyl chloride with sodium acetate to form 4-iodobenzenesulfonic acid. This intermediate is then reacted with acetamide in the presence of sulfuric acid to form IPSA. The yield of IPSA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.

Scientific Research Applications

IPSA has been extensively studied for its potential use in cancer therapy. Studies have shown that IPSA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of IPSA is believed to be through the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.

properties

Product Name

N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide

Molecular Formula

C14H12INO3S

Molecular Weight

401.22 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C14H12INO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)

InChI Key

CRNBDQSFKBOACI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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